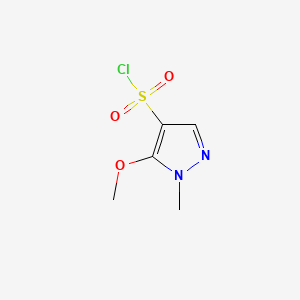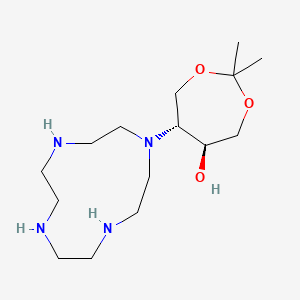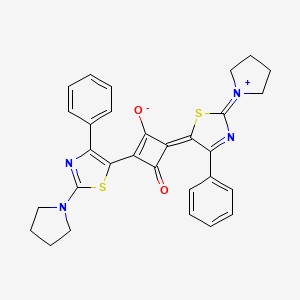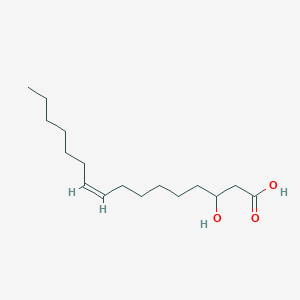
(Z)-3-Hydroxyhexadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Hydroxyhexadec-9-enoic acid: is a fatty acid derivative characterized by the presence of a hydroxyl group at the third carbon and a double bond at the ninth carbon in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxyhexadec-9-enoic acid typically involves the use of oleic acid as a starting material. The hydroxylation at the third carbon can be achieved through a series of reactions, including epoxidation followed by hydrolysis. The double bond at the ninth carbon is retained during these reactions. The reaction conditions often involve the use of catalysts such as m-chloroperbenzoic acid for epoxidation and acidic or basic conditions for hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce the hydroxyl group and maintain the double bond configuration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3-Hydroxyhexadec-9-enoic acid can undergo oxidation reactions, leading to the formation of keto derivatives.
Reduction: The compound can be reduced to form saturated fatty acids by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Acidic or basic catalysts are used for esterification and etherification reactions.
Major Products:
Oxidation: Formation of 3-keto-9-hexadecenoic acid.
Reduction: Formation of hexadecanoic acid.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3-Hydroxyhexadec-9-enoic acid serves as a building block for the synthesis of more complex organic molecules.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.
Medicine:
Drug Development:
Industry:
Biodegradable Polymers: Used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-3-Hydroxyhexadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and the double bond play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing metabolic pathways related to fatty acid metabolism.
Comparison with Similar Compounds
Oleic Acid: Similar structure but lacks the hydroxyl group.
Palmitoleic Acid: Similar structure but lacks the hydroxyl group and has a different double bond position.
Uniqueness:
- The presence of both a hydroxyl group and a double bond in (Z)-3-Hydroxyhexadec-9-enoic acid makes it unique compared to other fatty acids. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions.
Properties
IUPAC Name |
(Z)-3-hydroxyhexadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDBAYVMLAWNT-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
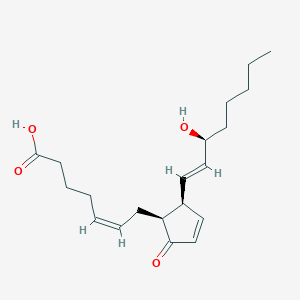
![2,3-Diazabicyclo[2.2.1]hept-2-ene,7-(1-methylethyl)-,syn-(9CI)](/img/new.no-structure.jpg)

